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Cat. No.: B1329341

An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-5-methylbenzaldehyde

Introduction

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde or 2,5-
cresotaldehyde, is an organic compound with the chemical formula CsHsO2.[1][2][3][4][5] Its
molecular weight is approximately 136.15 g/mol .[1][2][3][4][5] This compound is a derivative of
benzaldehyde with a hydroxyl and a methyl group substituted on the benzene ring. Due to its
functional groups, it serves as a valuable intermediate in the synthesis of various more complex
molecules in the pharmaceutical and chemical industries. Accurate spectroscopic
characterization is crucial for its identification, purity assessment, and structural elucidation in
research and development settings. This guide provides a comprehensive overview of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Hydroxy-5-
methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by observing the magnetic properties of atomic nuclei.
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H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm

Data not explicitly
found in search

results

13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Note: While specific peak assignments were not available in the initial search, typical chemical
shifts for similar aromatic aldehydes can be predicted. The aldehyde proton (CHO) would
appear far downfield in the *H NMR spectrum (around 9.5-10.5 ppm). The aromatic protons
would be in the range of 6.8-7.5 ppm, and the methyl protons would be around 2.3 ppm. In the
13C NMR spectrum, the carbonyl carbon of the aldehyde would be highly deshielded (around
190 ppm), aromatic carbons would be in the 115-160 ppm region, and the methyl carbon would
be around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. This provides information about the functional groups
present.
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Wavenumber (cm~?) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)
~3050-3000 Medium C-H stretch (aromatic)
~2920-2850 Medium C-H stretch (aldehyde)
~1665 Strong C=0 stretch (aldehyde)
~1600, 1480 Medium-Strong C=C stretch (aromatic ring)
~1280 Strong C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

m/z Relative Intensity Assignment

136 High [M]* (Molecular lon)
135 High [M-H]*

107 Medium [M-CHOJ*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For *H NMR, accurately weigh approximately 5-25 mg of 2-Hydroxy-5-
methylbenzaldehyde. For 33C NMR, a higher concentration of 20-50 mg may be required.

[6]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean vial.[6][7] Ensure complete dissolution, using gentle vortexing
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or sonication if necessary.[6]

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.[7]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.[8][9]

o Cap the NMR tube securely.[7]

o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic
field.[6]

o Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]
o Tune and match the probe to the desired nucleus (*H or 13C).[6]

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
relaxation delay) and acquire the spectrum.[6]

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of solid 2-Hydroxy-5-methylbenzaldehyde in
a few drops of a volatile solvent like methylene chloride or acetone.[10]

o Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[10] If the resulting peaks are too weak, another drop of the solution can be added
and dried.[10]

o Data Acquisition:
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o Place the salt plate in the sample holder of the FT-IR spectrometer.[10]
o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum. The instrument's software will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum.

o After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a
desiccator.[10][11]

Mass Spectrometry (MS)

e Sample Introduction and lonization (Electron Impact - El):

o Introduce a small amount of the sample into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).[12][13]

o Inthe ion source, the sample is vaporized in a high vacuum.[12]

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), which ejects an electron from the molecule to form a radical cation (the molecular
ion).[12][13][14]

¢ Mass Analysis and Detection:

o The newly formed ions, including the molecular ion and any fragment ions, are
accelerated by an electric field into the mass analyzer.[12][13]

o The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on
their mass-to-charge (m/z) ratio.[12][13]

o A detector at the end of the analyzer records the abundance of each ion at a specific m/z
value.[12][13] The most abundant ion is designated as the base peak with a relative
intensity of 100%.[13][14]

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

Spectroscopic Analysis Workflow for 2-Hydroxy-5-methylbenzaldehyde

4 1. Sample Preparation h
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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